molecular formula C10H20O4 B3008496 [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol CAS No. 1627702-65-1

[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol

Cat. No. B3008496
CAS RN: 1627702-65-1
M. Wt: 204.266
InChI Key: FQWNUZOHFKPBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol” is a chemical compound with the molecular formula C10H20O4 . It has a molecular weight of 204.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol” is 1S/C10H20O4/c1-13-10(14-2)5-3-9(7-11,8-12)4-6-10/h11-12H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol” is a solid compound . Its molecular weight is 204.27 , and its molecular formula is C10H20O4 .

Scientific Research Applications

1. Solvent Properties and Safety

Methanol, a core component in the compound, is a widely used raw material with significant solvent properties for inorganic salts. Its polarity and mixability with water and organic solvents make it versatile. However, its flammability and toxicity require adherence to safety guidelines for handling and exposure (Offermanns, Schulz, Brandes, & Schendler, 2014).

2. Chemical Reactions in Radiation Biology

Hydroxymethyl radicals, generated by the radiolysis of methanol, react with certain compounds like 1,3-dimethyluracil, indicating its role in complex chemical reactions relevant to radiation biology (Schuchmann, Wagner, & von Sonntag, 1986).

3. Photooxidation Studies

Methanol's role in the photooxidation of various compounds, producing derivatives by addition to intermediate peroxides, highlights its application in photochemical studies (Foote et al., 1967).

4. Photoredox Reactions

The compound plays a role in photoredox reactions involving methanol solutions, indicating its utility in studies related to photochemical hydroxymethylation of alkenes (Ishida, Yamashita, Toki, & Takamuku, 1986).

5. Nanoparticle Synthesis

It has been used as a reducing and stabilizing agent in the synthesis of nanoparticles, showcasing its importance in nanotechnology (Pushpanathan & Kumar, 2014).

6. Role in Hydroxylation Reactions

The compound's derivatives play a role in the hydroxylation reactions of hydrocarbons, as evidenced by studies on methane monooxygenase (Liu, Johnson, Newcomb, & Lippard, 1993).

7. Fluorescence in Chromatography

Derivatives of the compound have been used as fluorescence derivatization reagents in high-performance liquid chromatography, demonstrating its role in analytical chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

8. Synthesis of Complex Compounds

It has been utilized in the synthesis of complex organic compounds, such as cyclic dipeptidyl ureas and triazines, indicating its role in organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

9. Catalysis in Chemical Reactions

The compound and its derivatives have catalytic roles in chemical reactions, such as the hydrocarbomethoxylation of cyclohexene, emphasizing its significance in catalytic processes (Ordyan, Grigoryan, Avetisyan, & Éidus, 1972).

properties

IUPAC Name

[1-(hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(7-11,8-12)4-6-10/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWNUZOHFKPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol

Synthesis routes and methods

Procedure details

To a solution of 1-ethyl 1-methyl 4,4-dimethoxycyclohexane-1,1-dicarboxylate (4.7 g, 17.13 mmol) in dry Et2O (250 mL) at 0° C. was added LiAlH4 (17.1 mL of a 2 M solution in THF; 34.3 mmol) dropwise over 15 min. The reaction mixture was stirred at 0° C. for 15 min, then warmed to rt and stirred for 1 h. It was then cooled to 0° C. and carefully quenched with aqueous NaOH (7.3 mL of a 1N solution; 7.3 mmol). The mixture was filtered and the filtrate was concentrated in vacuo to afford the title compound (3.6 g, 100% yield) as a semisolid. 1H NMR (500 MHz, CDCl3) δ 3.65 (d, J=4.4 Hz, 4H), 3.20 (s, 6H), 2.42 (t, J=4.6 Hz, 2H), 1.67 (dd, J=7.3, 4.9 Hz, 4H), 1.53-1.41 (m, 4H).
Name
1-ethyl 1-methyl 4,4-dimethoxycyclohexane-1,1-dicarboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.